

# what is N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

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## Compound of Interest

Compound Name: *N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5*

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An In-depth Technical Guide to **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**

For Researchers, Scientists, and Drug Development Professionals

## Core Concepts

**N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** is a fluorescent labeling reagent designed for the covalent attachment of the cyanine dye Cy5 to biomolecules.[1][2] It features a Cy5 core, a bifunctional polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester reactive group. This combination of components makes it a versatile tool in various biological and drug development applications.[3][4]

The Cy5 dye is a far-red fluorophore, meaning it absorbs and emits light in the far-red region of the electromagnetic spectrum.[5] This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[6]

The PEG linker, in this case, composed of two PEG4 units, significantly enhances the hydrophilicity of the molecule.[6][7] This increased water solubility helps to prevent the aggregation of the labeled biomolecule and reduces non-specific binding during experiments.[6]

The NHS ester is a reactive group that specifically targets primary amines (-NH<sub>2</sub>), such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[5][8] This allows for the straightforward and efficient labeling of a wide range of biomolecules.[9]

## Physicochemical and Spectroscopic Properties

The key characteristics of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** are summarized in the table below. It is important to note that some reported values are for structurally similar compounds and should be considered as close approximations.

Property	Value	Reference
Molecular Formula	C49H68ClN3O12	[1][10]
Molecular Weight	926.54 g/mol	[1]
Excitation Maximum ( $\lambda_{ex}$ )	~649 nm	[1][3][7]
Emission Maximum ( $\lambda_{em}$ )	~667 nm	[1][7]
Molar Extinction Coefficient ( $\epsilon$ )	~170,000 cm <sup>-1</sup> M <sup>-1</sup> (for a similar compound)	[7]
Quantum Yield ( $\Phi$ )	~0.2 (typical for Cy5 dyes)	[11]
Solubility	Water, DMSO, DMF	[7][12]
Reactive Group	N-Hydroxysuccinimide (NHS) ester	[1]
Reacts With	Primary amines	[5]

## Experimental Protocols

### Protein Labeling with N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

This protocol outlines a general procedure for the covalent labeling of proteins. The optimal dye-to-protein molar ratio should be determined empirically for each specific application.[11]

Materials:

- **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**
- Protein to be labeled

- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
- 1 M Sodium bicarbonate
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Gel filtration column (e.g., Sephadex G-25)

#### Procedure:

- Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[\[11\]](#)
- Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This pH range is optimal for the reaction between the NHS ester and primary amines.[\[11\]](#)
- Prepare the Dye Solution: Immediately before use, dissolve the **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[11\]](#) To prevent degradation from moisture, allow the vial of the dye to equilibrate to room temperature before opening.[\[13\]](#)
- Labeling Reaction: Add the dissolved dye to the protein solution. A starting point for optimization is a 10-fold molar excess of dye to protein.[\[11\]](#) Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[\[11\]](#)
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[\[11\]](#)

## Determination of Fluorescence Spectra

This protocol describes the general steps to measure the excitation and emission spectra of the labeled biomolecule.

#### Materials:

- Labeled biomolecule
- Spectroscopy-grade solvent (e.g., PBS)

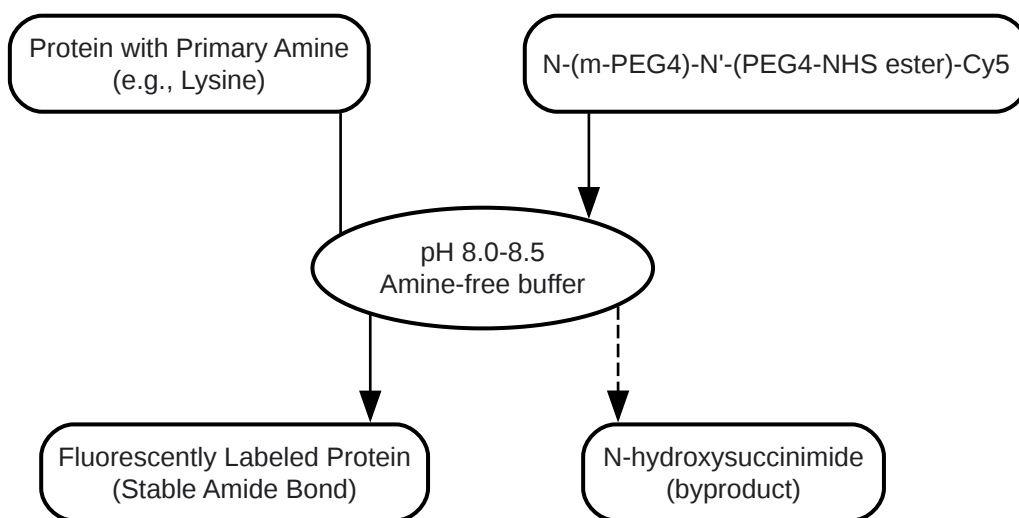
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Sample Preparation: Prepare a dilute solution of the labeled biomolecule in the desired buffer. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[\[11\]](#)
- Emission Spectrum Measurement:
  - Set the spectrofluorometer to excitation mode.
  - Set the excitation wavelength to the known maximum (~649 nm).[\[11\]](#)
  - Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[\[11\]](#)
  - Record the fluorescence intensity at each emission wavelength.[\[11\]](#)
- Excitation Spectrum Measurement:
  - Set the spectrofluorometer to emission mode.
  - Set the emission wavelength to the known maximum (~667 nm).[\[11\]](#)
  - Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[\[11\]](#)
  - Record the fluorescence intensity at each excitation wavelength.[\[11\]](#)
- Data Analysis: Plot the fluorescence intensity as a function of wavelength for both spectra. The peak of the excitation spectrum is the excitation maximum ( $\lambda_{ex}$ ), and the peak of the emission spectrum is the emission maximum ( $\lambda_{em}$ ).[\[11\]](#)

## Visualizations

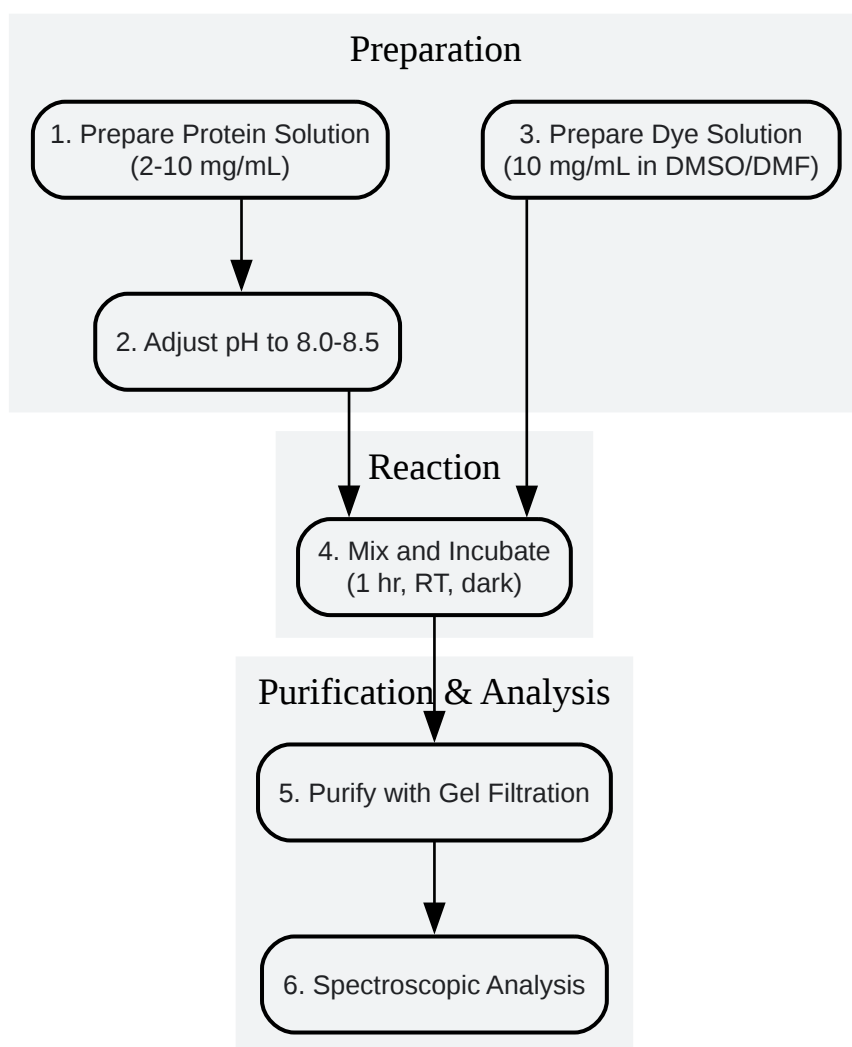
## Chemical Reaction Workflow



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Caption: Covalent labeling of a protein with **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**.

## Experimental Workflow for Protein Labeling



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Caption: Step-by-step workflow for labeling proteins and subsequent analysis.

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